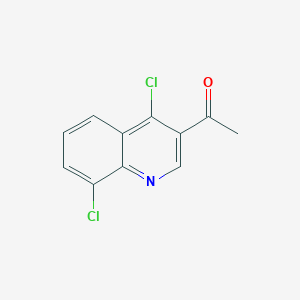

1-(4,8-Dichloroquinolin-3-yl)ethanone

描述

1-(4,8-Dichloroquinolin-3-yl)ethanone is a quinoline-derived compound featuring a ketone group at the 3-position and chlorine substituents at the 4- and 8-positions of the heteroaromatic ring. Its molecular formula is C₁₁H₇Cl₂NO, with a molecular weight of approximately 240.09 g/mol.

属性

CAS 编号 |

1374195-20-6 |

|---|---|

分子式 |

C11H7Cl2NO |

分子量 |

240.08 g/mol |

IUPAC 名称 |

1-(4,8-dichloroquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H7Cl2NO/c1-6(15)8-5-14-11-7(10(8)13)3-2-4-9(11)12/h2-5H,1H3 |

InChI 键 |

STNVRFWBJCHDNV-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CN=C2C(=C1Cl)C=CC=C2Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,8-Dichloroquinolin-3-yl)ethanone typically involves the chlorination of quinoline derivatives followed by acylation. One common method includes the reaction of 4,8-dichloroquinoline with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of 1-(4,8-Dichloroquinolin-3-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 8 undergo nucleophilic substitution due to the electron-withdrawing effect of the quinoline ring.

Key Findings :

-

Substitution at the 4- and 8-positions proceeds via an SNAr mechanism , favored by the electron-deficient quinoline ring.

-

Reaction with benzene-1,4-diamine forms N1,N4-bis derivatives with yields up to 72% under reflux conditions .

Condensation Reactions

The ethanone group participates in condensation reactions, forming extended conjugated systems.

Key Findings :

-

Knoevenagel reactions with cyanoacetamide yield 2,8-dichloroquinolin-3-acrylamide derivatives , utilized in anticancer drug design .

-

Aldol condensation generates α,β-unsaturated ketones, which are precursors for further functionalization.

Oxidation-Reduction Reactions

The ethanone group is redox-active, enabling controlled transformations.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 3-Carboxylic acid derivatives | |

| Reduction | LiAlH₄, anhydrous ether | 3-(1-Hydroxyethyl)quinoline derivatives |

Key Findings :

-

Oxidation with KMnO₄ converts the ethanone group to a carboxylic acid, enhancing water solubility.

-

Reduction with LiAlH₄ produces secondary alcohols, which are intermediates for esterification or alkylation.

Cyclization and Heterocycle Formation

The quinoline core facilitates cyclization under specific conditions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol | Pyrazoloquinoline derivatives |

Key Findings :

Comparative Reactivity Analysis

The table below summarizes reaction rates and yields for key transformations:

| Reaction | Yield (%) | Temperature (°C) | Time (h) | References |

|---|---|---|---|---|

| Amination | 72 | 80 | 4 | |

| Knoevenagel Condensation | 68 | 60 | 6 | |

| Oxidation | 85 | 25 | 2 |

Mechanistic Insights

科学研究应用

Antimicrobial Activity

Research indicates that compounds similar to 1-(4,8-Dichloroquinolin-3-yl)ethanone exhibit significant antimicrobial properties. For example, studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Case Study: Antimicrobial Testing

- Method : In vitro assays against Staphylococcus aureus.

- Results : The compound displayed notable inhibition zones compared to control groups.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes .

Case Study: Inhibition of COX Enzyme

- Method : Enzyme activity assays.

- Results : A significant reduction in COX activity was observed, indicating potential therapeutic roles in inflammatory diseases.

Cancer Research Applications

1-(4,8-Dichloroquinolin-3-yl)ethanone has shown promise in cancer research, particularly regarding its ability to inhibit cancer cell proliferation. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells .

Case Study: Cytotoxicity Testing

- Method : MTT assay for cell viability.

- Results : The compound reduced cell viability significantly at low concentrations, suggesting its potential as an anticancer agent.

Synthesis and Derivative Development

The synthesis of 1-(4,8-Dichloroquinolin-3-yl)ethanone typically involves multi-step organic reactions that allow for further functionalization. This versatility makes it a valuable precursor for developing new derivatives with enhanced biological activities .

Synthesis Overview

| Step | Reaction Type | Reagents Used | Yield |

|---|---|---|---|

| 1 | Vilsmeier-Haack Reaction | Acetanilide derivatives | High |

| 2 | Nucleophilic Substitution | Ethanol solvent | Moderate |

作用机制

The mechanism of action of 1-(4,8-Dichloroquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

Pathways Involved: It interferes with the DNA synthesis and repair pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

相似化合物的比较

Comparison with Similar Compounds

Indolyl-3-Ethanone-α-Thioethers Derivatives

Structural Features: These compounds, such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone, replace the quinoline core with an indole ring. Substituents include nitro, bromo, and thioether groups, which enhance antiplasmodial activity . Bioactivity: Three derivatives exhibited pIC₅₀ values exceeding chloroquine (7.5528), with the most potent achieving pIC₅₀ = 8.2129. The indole-thioether framework likely improves target binding via π-π stacking and hydrophobic interactions, outperforming the quinoline-based chloroquine in Plasmodium inhibition . Key Differences:

- Electron-rich indole vs. electron-deficient quinoline cores.

- Nitro/thioether functionalization vs. dichlorination in 1-(4,8-Dichloroquinolin-3-yl)ethanone.

Table 1: Bioactive Indolyl-Ethanone Derivatives vs. Chloroquine

| Compound | pIC₅₀ | Key Substituents |

|---|---|---|

| 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone | 8.2129 | Nitro, thioether |

| Chloroquine | 7.5528 | Quinoline, diethylaminomethyl |

Isoquinoline Alkaloids

Structural Features: Alkaloids like 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone share the ethanone group but are based on an isoquinoline scaffold with prenyl, methoxy, or hydroxy substituents . Physicochemical Properties:

- Methoxy/hydroxy groups influence solubility and hydrogen-bonding capacity.

Comparison : - The isoquinoline system differs from quinoline in ring-fusion position, altering electronic distribution.

- Prenylation in isoquinolines contrasts with dichlorination in the target compound, suggesting divergent applications (e.g., antimicrobial vs. antimalarial).

Tricyclic Ethanones

Structural Features: Compounds like 8-benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.0²,⁶]dec-4-ene incorporate ethanone groups into rigid tricyclic systems . Key Differences:

- Tricyclic frameworks reduce conformational flexibility compared to the planar quinoline core.

- Oxygen/nitrogen heteroatoms in the tricyclic system may enhance polarity and binding specificity.

Halogenated Hydroxyacetophenones

Structural Features: Examples include 1-(2,3,5-Trifluoro-4,6-dihydroxyphenyl)ethanone, which features a benzene ring with halogen and hydroxyl groups . Physicochemical Properties:

- Melting Points : Varied widely (e.g., 127.5–129°C for the trifluoro derivative, though discrepancies exist).

- Spectroscopic Data : ¹H NMR and IR spectra confirm substituent effects on electron density.

Comparison : - Benzene vs. Quinoline: The absence of a nitrogen heterocycle reduces basicity.

- Trifluoro/trichloro substitution vs. dichlorination : Fluorine’s electronegativity may enhance stability but reduce reactivity compared to chlorine.

Table 2: Physical Properties of Halogenated Hydroxyacetophenones

| Compound | Molecular Weight | Melting Point (°C) |

|---|---|---|

| 1-(2,3,5-Trifluoro-4,6-dihydroxyphenyl)ethanone | 206.12 | 127.5–129 (disputed) |

| 1-(4,8-Dichloroquinolin-3-yl)ethanone | 240.09 | Not reported |

生物活性

1-(4,8-Dichloroquinolin-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(4,8-Dichloroquinolin-3-yl)ethanone belongs to the class of quinoline derivatives, characterized by a dichloro substitution pattern on the quinoline ring and an ethanone functional group. Its molecular formula is , and it has a molecular weight of approximately 233.07 g/mol. The compound's structure is essential for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 1-(4,8-Dichloroquinolin-3-yl)ethanone exhibit antimicrobial properties. A study highlighted that derivatives with similar structural motifs displayed significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Antimalarial Activity

1-(4,8-Dichloroquinolin-3-yl)ethanone has been evaluated for its antimalarial effects. In vitro studies demonstrated that related compounds showed strong antiplasmodial activities against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range. For instance, one derivative exhibited an EC50 value of 0.0130 μM against the 3D7 strain, indicating high potency .

The mechanism through which 1-(4,8-Dichloroquinolin-3-yl)ethanone exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound likely interacts with key enzymes involved in metabolic pathways of pathogens. For example, molecular docking studies suggest that it may bind effectively to P. falciparum lactate dehydrogenase, a critical enzyme for the survival of the malaria parasite .

- Cell Cycle Disruption : Some studies indicate that quinoline derivatives can interfere with cell cycle progression in cancer cells. For instance, compounds similar to 1-(4,8-Dichloroquinolin-3-yl)ethanone have shown the ability to induce G2/M phase arrest in tumor cells, leading to reduced proliferation rates .

Synthesis and Evaluation

The synthesis of 1-(4,8-Dichloroquinolin-3-yl)ethanone typically involves multi-step organic reactions that allow for the introduction of the dichloro group and the carbonyl functionality. Research has focused on optimizing these synthetic routes to enhance yield and purity .

Comparative Studies

A comparative analysis with other quinoline derivatives revealed that 1-(4,8-Dichloroquinolin-3-yl)ethanone possesses unique properties that may confer advantages in specific therapeutic contexts. For example:

| Compound Name | EC50 (μM) | Selectivity Index | Target Enzyme |

|---|---|---|---|

| 1-(4,8-Dichloroquinolin-3-yl)ethanone | 0.0130 | >1000 | P. falciparum lactate dehydrogenase |

| Other Quinoline Derivative A | 0.025 | >800 | Unknown |

| Other Quinoline Derivative B | 0.050 | >500 | Unknown |

This table illustrates the superior potency and selectivity of 1-(4,8-Dichloroquinolin-3-yl)ethanone compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。